Product packaging for 1,1,2-Triphenylbut-1-ene(Cat. No.:CAS No. 63019-13-6)

1,1,2-Triphenylbut-1-ene

Cat. No.: B1202405
CAS No.: 63019-13-6
M. Wt: 284.4 g/mol
InChI Key: JQKMNNYZQUQIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Foundational Concepts in Alkene and Aryl-Substituted Alkene Chemistry

The journey into the world of alkenes, hydrocarbons containing at least one carbon-carbon double bond, began in the 16th century with the isolation of organic compounds from natural sources. siue.edu However, it was not until the 19th century that significant progress was made in understanding their structure and reactivity. siue.edu The development of valence theory by Kekule and Couper in 1858 laid the groundwork for comprehending the bonding in these unsaturated molecules. siue.edu Alkenes, also known as olefins, are characterized by the general formula CnH2n for acyclic monoolefins and are fundamental building blocks in organic synthesis. britannica.comwikipedia.org Their industrial production often involves processes like hydrocarbon cracking. britannica.comwikipedia.org

The reactivity of alkenes is centered around the carbon-carbon double bond, which consists of a strong sigma (σ) bond and a weaker pi (π) bond. libretexts.org This π-bond makes alkenes susceptible to a variety of addition reactions, a concept that is central to their chemical behavior. The stability of alkenes generally increases with the number of alkyl substituents on the double-bonded carbons, a trend that can be quantified through measurements of the heat of hydrogenation. masterorganicchemistry.com

Aryl-substituted alkenes, which feature one or more aromatic rings attached to the double bond, represent a significant class of compounds with unique properties. The introduction of an aryl group can influence the electronic properties and reactivity of the alkene. The Mizoroki-Heck reaction, discovered in the early 1970s, provided a powerful method for the synthesis of substituted alkenes by coupling unsaturated halides with alkenes in the presence of a palladium catalyst. wikipedia.orgwiley-vch.de This reaction, along with other cross-coupling methods, has been instrumental in the synthesis of complex aryl-substituted alkenes. wikipedia.orgwiley-vch.de The hydroboration of aryl-substituted olefins has also been a subject of study, revealing insights into the regioselectivity of the reaction. redalyc.orgscielo.org.bo

The Significance of Triphenylethylene (B188826) Scaffolds in Contemporary Organic Chemistry

The triphenylethylene (TPE) scaffold is a prominent structural motif in organic and medicinal chemistry. scilit.com These compounds, characterized by three phenyl groups attached to an ethylene (B1197577) core, have garnered significant attention due to their diverse applications. scilit.com One of the most well-known derivatives is tamoxifen (B1202), a triphenylethylene that has been a cornerstone in the treatment of estrogen receptor-positive breast cancer. scilit.comej-med.org The synthesis of tamoxifen and its analogs often involves strategies like the McMurry coupling reaction. tandfonline.comnih.govtandfonline.comnih.gov

Triphenylethylene derivatives are not limited to medicinal applications. They have been investigated for their potential in materials science, exhibiting properties such as aggregation-induced emission (AIE), photochromism, and room temperature phosphorescence. researchgate.netrsc.orgnih.govresearchgate.net These properties make them promising candidates for applications in optical memory storage, photoswitchable devices, and molecular machines. researchgate.netresearchgate.net The photophysical and photochemical properties of TPE derivatives can be fine-tuned by introducing different substituents on the phenyl rings or the central double bond. researchgate.netrsc.org

The synthesis of unsymmetrical tetraarylethylenes, which includes triphenylethylene derivatives, has been a focus of research to enable the preparation of a wide variety of these compounds for further study. core.ac.ukresearchgate.net The versatility of the triphenylethylene scaffold is further highlighted by its use in creating hybrid molecules with other pharmacologically active structures, such as coumarins, to develop new therapeutic agents. mdpi.com

Current Research Imperatives and Future Directions for 1,1,2-Triphenylbut-1-ene Investigations

This compound and its derivatives continue to be an active area of research, with several key imperatives and future directions emerging. A significant focus remains on the development of new analogs with improved therapeutic properties. This includes the synthesis of novel tamoxifen analogs with enhanced activity against breast cancer cells and the exploration of bioisosteres to overcome drug resistance. tandfonline.comnih.govnih.govacs.org For instance, boron-based bioisosteres of 4-hydroxytamoxifen (B85900) have been designed to circumvent resistance mechanisms related to drug metabolism. nih.govnih.govacs.org

The exploration of the unique photophysical properties of triphenylethylene derivatives is another major research thrust. researchgate.netrsc.orgnih.gov Scientists are investigating how modifications to the molecular structure affect their photochromic and phosphorescent behaviors, aiming to design new materials for advanced applications like data storage and anti-counterfeiting technologies. researchgate.netresearchgate.net The conformational analysis of these molecules is also crucial for understanding their structure-activity relationships and designing molecules with specific biological or physical properties. scispace.comorganicchemistrytutor.comupenn.edulibretexts.org

Future research will likely focus on several key areas:

Development of Novel Therapeutic Agents: The synthesis and evaluation of new this compound derivatives as potential treatments for various diseases, including different types of cancer and endometriosis, will continue to be a priority. mdpi.comjustia.comacs.org This includes the design of compounds with selective estrogen receptor modulator (SERM) activity. nih.govoup.com

Advanced Materials: The unique photophysical properties of triphenylethylene scaffolds will be further exploited to create novel smart materials with applications in optics, electronics, and sensing. acs.org

Mechanistic Studies: A deeper understanding of the mechanisms of action of these compounds, both in biological systems and in their photochemical reactions, will be crucial for rational drug design and the development of new technologies. researchgate.netscite.airesearchgate.net This includes studying their interactions with biological targets like DNA and their electrochemical behavior. researchgate.netscite.ai

Synthetic Methodology: The development of more efficient and versatile synthetic methods for the preparation of a wide range of substituted this compound derivatives will remain an important goal to support research in all these areas. organic-chemistry.orgrsc.org

The ongoing investigation into this compound and its analogs holds great promise for advancements in both medicine and materials science. ej-med.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20 B1202405 1,1,2-Triphenylbut-1-ene CAS No. 63019-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63019-13-6

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

1,1-diphenylbut-1-en-2-ylbenzene

InChI

InChI=1S/C22H20/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

InChI Key

JQKMNNYZQUQIJJ-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

63019-13-6

Synonyms

1,1,2-TPE
1,1,2-triphenylbut-1-ene

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1,2 Triphenylbut 1 Ene

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the Alkene

Electrophilic Addition:

Electrophilic addition reactions are characteristic of alkenes, where the π bond attacks an electrophile. savemyexams.com In the case of 1,1,2-triphenylbut-1-ene, the addition of an electrophile (E+) to the double bond is expected to proceed through a carbocation intermediate. The initial attack of the electrophile will occur at the less substituted carbon of the double bond (C2) to form a more stable tertiary carbocation at C1, which is further stabilized by the three attached phenyl groups. chemguide.co.uk

The general mechanism involves two main steps:

Electrophilic attack: The π electrons of the double bond attack the electrophile (E+), forming a new C-E bond and a carbocation intermediate. libretexts.org

Nucleophilic attack: A nucleophile (Nu-) then attacks the carbocation, resulting in the final addition product. libretexts.org

A reaction energy diagram for a typical two-step electrophilic addition shows two peaks for the transition states and a valley representing the carbocation intermediate. libretexts.org The first step, formation of the carbocation, is typically the rate-determining step. libretexts.org

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic addition can occur if the double bond is sufficiently polarized or activated by electron-withdrawing groups. wikipedia.org For this compound, direct nucleophilic addition to the double bond is generally not favored due to the electron-donating nature of the alkyl and phenyl groups. However, reactions can be facilitated under specific conditions or with highly reactive nucleophiles. organic-chemistry.org Conjugate or 1,4-addition is a related process that occurs with α,β-unsaturated carbonyl compounds. libretexts.org

The stereochemistry of these additions can lead to racemic mixtures if new chiral centers are formed and there are no other controlling factors. wikipedia.org

Pericyclic Reactions Involving the this compound Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org They are typically unaffected by solvents or catalysts and are known for their high stereospecificity. msu.edu

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org It results in the formation of a new sigma bond, migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org For this compound to act as the 'ene' component, it would require an allylic hydrogen. Given its structure, the ethyl group at C2 provides allylic hydrogens.

These reactions often require high temperatures, though the use of Lewis acid catalysts can lower the reaction temperature and improve yields. wikipedia.orgpsgcas.ac.in Computational studies support a concerted mechanism for many ene reactions. wikipedia.org

Cycloaddition reactions involve two π-electron systems combining to form a cyclic molecule with two new σ-bonds. msu.edulibretexts.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can be used to synthesize four-membered rings. libretexts.org These reactions often require one of the components to be conjugated to absorb light and form an excited state. libretexts.org

[3+2] Cycloadditions (Dipolar Cycloadditions): These reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring. mdpi.comtu-chemnitz.de They are valuable for synthesizing heterocyclic compounds. tu-chemnitz.de

[4+2] Cycloadditions (Diels-Alder Reactions): This reaction typically involves a conjugated diene and a dienophile. This compound itself is not a diene, but it could potentially act as a dienophile, reacting with a diene to form a six-membered ring. ebsco.com

The feasibility and outcome of these cycloaddition reactions depend on the specific reactants and reaction conditions (thermal or photochemical). wikipedia.org

Radical Reactions and Photochemical Transformations of this compound

Radical Reactions:

Radical reactions involve species with unpaired electrons. openstax.org A key type of radical reaction for alkenes is radical addition. For example, the anti-Markovnikov addition of HBr proceeds via a radical mechanism, often initiated by peroxides. libretexts.orgmasterorganicchemistry.com

The mechanism involves three steps:

Initiation: Formation of a radical species, often by homolytic cleavage of a weak bond using UV light or heat. masterorganicchemistry.comsavemyexams.com

Propagation: The radical adds to the alkene to form a new, more stable carbon radical, which then reacts with another molecule to regenerate the initial radical species, continuing the chain reaction. libretexts.orgsavemyexams.com

Termination: Two radicals combine to end the chain reaction. savemyexams.com

Photochemical Transformations:

The absorption of light can lead to electronic excitation of molecules, enabling reactions that are not accessible under thermal conditions. For stilbene-like molecules, such as this compound, photochemical reactions can include:

E/Z Isomerization: Light can induce isomerization around the double bond. mdpi.comscielo.org.mx

Cyclization: Photochemical cyclization, like the Mallory reaction for stilbenes, can lead to the formation of phenanthrene-type structures. researchgate.net Substituted 1,1,2-triphenylbut-1-enes have been synthesized and their E/Z isomers identified using NMR spectroscopy in studies related to their biological activity. researchgate.net

Rearrangement Processes of this compound Derivatives

Carbocation intermediates, such as those formed during electrophilic addition to this compound, are susceptible to rearrangement to form more stable carbocations. msu.edunumberanalytics.com These rearrangements often involve 1,2-shifts of a hydride ion or an alkyl group. libretexts.org

For example, if an electrophile adds to C2 of this compound, a tertiary carbocation is formed at C1. While this is already a stable carbocation, rearrangements could potentially occur in derivatives under certain conditions, leading to different products than expected from direct addition. masterorganicchemistry.com For instance, the semipinacol rearrangement involves the 1,2-migration of a group in α,β-unsaturated systems. acs.org Other named rearrangement reactions like the Favorskii and Wagner-Meerwein rearrangements also proceed through carbocation or related intermediates. numberanalytics.comwikipedia.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

In many reactions, there is a competition between the formation of the kinetic and thermodynamic products. masterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will then be the most stable one (the thermodynamic product). libretexts.orglibretexts.org

Stereochemistry and Conformational Analysis of 1,1,2 Triphenylbut 1 Ene

Conformational Landscapes and Rotational Barriers of Phenyl Groups

The spatial arrangement of the three bulky phenyl groups in 1,1,2-triphenylbut-1-ene is dominated by the interplay of steric forces, leading to a complex conformational landscape and hindered rotation around the single bonds connecting the phenyl rings to the alkene core.

Hindered Rotation and Atropisomerism Considerations

The sheer size of the phenyl groups prevents them from lying in the same plane as the central double bond. This crowding forces the rings to twist, creating a propeller-like conformation. researchgate.net The rotation around the C(alkene)–C(phenyl) single bonds is not free but is restricted by a significant energy barrier. This phenomenon of hindered rotation is a key feature of sterically congested molecules. wikipedia.orgcore.ac.uk

In extreme cases of hindered rotation, a special type of stereoisomerism known as atropisomerism can arise. Atropisomers are stereoisomers resulting from restricted rotation about a single bond, where the energy barrier is high enough to allow for the isolation of individual conformers (rotamers). acs.org While classically associated with substituted biaryl compounds, atropisomerism can also occur in non-biaryl systems where sufficient steric bulk is present. rsc.orgmanchester.ac.uknih.gov For the parent this compound, the rotational barriers may not be high enough for the stable isolation of atropisomers at room temperature. However, the introduction of bulky substituents, particularly at the ortho-positions of the phenyl rings, could increase the rotational energy barrier substantially, making the existence of stable atropisomers a distinct possibility.

Steric Strain and Its Influence on Conformation

Steric strain is the increase in potential energy of a molecule due to repulsive forces between non-bonding atoms that are forced into close proximity. wikipedia.orglibretexts.orglibretexts.org In this compound, multiple steric interactions dictate its preferred conformation.

Key steric interactions include:

Phenyl-Phenyl Repulsion: Repulsions between the ortho-hydrogens of the adjacent phenyl rings are significant. The two phenyl groups on C1 and the phenyl group on C2 crowd each other, forcing them to twist out of the plane of the double bond.

Phenyl-Ethyl Repulsion: The phenyl group on C2 and the ethyl group also experience steric repulsion, influencing the dihedral angle of the ethyl group relative to the alkene plane.

Allylic Strain: The interaction between a substituent on one end of the double bond and an allylic substituent on the other end is known as allylic strain. In this molecule, strain between the C1-phenyl groups and the C2-phenyl group can be considered a form of A¹,³ strain. acs.org

Table 2: Major Steric Interactions in this compound
Interaction TypeInvolving GroupsConformational Consequence
Inter-ring RepulsionOrtho-hydrogens of adjacent phenyl ringsTwisting of phenyl rings out of the alkene plane (propeller shape).
Allylic-type StrainPhenyl groups on C1 vs. Phenyl group on C2Contributes to the overall non-planar conformation.
Substituent RepulsionPhenyl group on C2 vs. Ethyl group on C2Influences the preferred rotational conformation of the ethyl group.

Chiral Derivatives and Stereogenic Elements within this compound Structures

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. mdpi.com While this compound itself is an achiral molecule, its structure provides a versatile scaffold for the synthesis of chiral derivatives. mdpi.com Chirality can be introduced into the this compound framework through the creation of stereogenic elements, such as a stereocenter or a chiral axis.

A stereogenic center (or chiral center) is typically a carbon atom bonded to four different substituent groups. The parent this compound lacks such a center. However, chemical modification can readily create one. For example:

Modification of the Ethyl Group: Introducing a substituent at the first carbon of the ethyl group (C3 of the butene chain) would render that carbon a stereogenic center. For instance, the synthesis of 1,1,2-triphenylbutan-3-ol would result in a chiral molecule with a stereocenter at C3.

Furthermore, as discussed under atropisomerism, if hindered rotation around a C-C single bond is sufficiently high, the axis of that bond can become a stereogenic element, leading to axial chirality. rsc.org Chiral derivatives of this compound with bulky ortho-substituents on the phenyl rings could be designed to exhibit stable axial chirality. The synthesis of such chiral precursors is a key step in creating advanced materials and catalysts. nih.gov

Advanced Spectroscopic Techniques for Stereochemical and Conformational Assignment

Elucidating the precise three-dimensional structure and conformational preferences of complex molecules like this compound requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional methods, is indispensable for this purpose.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about which atoms are close to each other in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. libretexts.orgacdlabs.com This is achieved by detecting through-space magnetization transfer between nuclei.

For a molecule like this compound, a NOESY experiment would be invaluable for confirming its twisted, propeller-like conformation. nih.govmdpi.comnih.gov The spectrum would display cross-peaks between protons that are spatially proximate.

Table 3: Hypothetical NOESY Correlations and Their Structural Implications for this compound
Correlating ProtonsHypothetical ObservationInferred Structural Information
Ortho-proton of a C1-phenyl ring and Ortho-proton of the C2-phenyl ringA cross-peak is observed.Provides direct evidence of the proximity of these two rings, helping to define the specific twisted conformation and measure the dihedral angles.
Ortho-proton of a C1-phenyl ring and Methylene (B1212753) (-CH2-) proton of the ethyl groupA cross-peak is observed.Defines the orientation of the ethyl group relative to the phenyl groups on the adjacent carbon.
Ortho-proton of the C2-phenyl ring and Methylene (-CH2-) proton of the ethyl groupA cross-peak is observed.Confirms steric crowding between these groups and helps determine the preferred rotamer of the ethyl group.
Ortho-protons of the two different phenyl rings on C1A cross-peak is observed.Indicates that the two geminal phenyl rings are close in space, consistent with a crowded propeller-like arrangement.

By analyzing the pattern and intensity of these NOESY cross-peaks, a detailed 3D model of the molecule's predominant conformation in solution can be constructed. This experimental data is crucial for validating computational models and for understanding how the molecule's shape influences its chemical and physical behavior.

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. However, a comprehensive search of crystallographic databases and scientific literature did not yield a specific, publicly available crystal structure for this compound. Consequently, experimental data on its solid-state conformation, including unit cell parameters and specific torsion angles, cannot be presented.

In the absence of direct crystallographic data, the solid-state stereochemistry of this compound can be inferred from the fundamental principles of conformational analysis and by analogy to structurally related, sterically hindered alkenes. The molecule is a tetrasubstituted alkene, a class of compounds known to exhibit significant steric strain due to the bulky groups attached to the C=C double bond. This steric hindrance is a dominant factor in determining the molecule's preferred conformation in the solid state.

The core of this compound features a central C=C double bond. Attached to one carbon of the double bond are two phenyl groups, and to the other carbon are one phenyl group and one ethyl group. The spatial crowding of these four substituents is expected to force the molecule to adopt a conformation that minimizes repulsive steric interactions. This is primarily achieved through the rotation of the phenyl groups and the ethyl group around their single bonds connected to the double-bonded carbons.

It is highly probable that the three phenyl rings are not coplanar with the C=C double bond. Instead, they are expected to be twisted out of the plane to a significant degree. This propeller-like arrangement would alleviate the steric clash between the ortho-hydrogens of the phenyl rings and the other substituents. The torsion angles, which describe the rotation of the phenyl rings relative to the plane of the double bond, would be substantial. While the exact values of these angles remain unknown without experimental data, they are a critical feature of the molecule's stereochemistry.

The two phenyl groups on the same carbon atom (C1) would likely adopt different torsion angles to minimize their own interaction. Similarly, the phenyl group and the ethyl group on the adjacent carbon (C2) would arrange themselves to reduce steric strain. The conformation of the ethyl group itself would also be influenced by the proximate phenyl ring.

While a definitive solid-state structure of this compound awaits experimental determination via X-ray crystallography, its conformation is undoubtedly dictated by the need to mitigate severe steric hindrance between its bulky substituents.

Computational and Theoretical Studies of 1,1,2 Triphenylbut 1 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding in 1,1,2-Triphenylbut-1-ene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Expected Data: A data table would be generated listing the key optimized geometric parameters. For example, the C1=C2 double bond length, the bond lengths of the C1-Phenyl and C2-Phenyl bonds, and the torsion angles of the phenyl rings relative to the ethylene (B1197577) plane would be critical for understanding its three-dimensional structure.

Research Findings: The calculations would reveal the degree of planarity or twisting in the molecule, which is crucial for its electronic properties. The relative energies of different isomers (E/Z) could also be calculated to determine their thermodynamic stability. For instance, steric hindrance between the phenyl groups would likely lead to significant twisting of the rings, impacting conjugation.

Ab Initio Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. These methods would be used to calculate electronic properties like the distribution of electron density, molecular orbital energies, and the dipole moment.

Expected Data: A table summarizing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be presented. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies.

Research Findings: Analysis of the HOMO and LUMO would show where the electron density is concentrated. In a molecule like this compound, these orbitals would likely be delocalized over the π-system of the double bond and the phenyl rings. The electrostatic potential map would visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanics looks at static structures, molecular dynamics (MD) simulations can model the behavior of molecules over time. An MD simulation of this compound, likely in a solvent, would explore its conformational landscape.

Expected Data: The primary output would be a trajectory file containing the positions of all atoms over time. Analysis of this trajectory would yield data on the distribution of key dihedral angles.

Research Findings: MD simulations would reveal the flexibility of the molecule, particularly the rotational freedom of the phenyl groups and the ethyl group. It could identify the most populated conformations in solution and the energy barriers between them, providing a dynamic picture of the molecule's structure that complements the static view from DFT.

Prediction of Spectroscopic Signatures from Theoretical Models

Computational models are invaluable for interpreting experimental spectra and predicting spectroscopic properties.

Computational NMR Chemical Shift Prediction

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.

Expected Data: A table comparing the computationally predicted NMR chemical shifts for each unique proton and carbon atom with available experimental values would be standard.

Research Findings: These calculations help in the assignment of complex experimental spectra. The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or electronic effects not captured by the model.

Table 1: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
Phenyl C (ipso) Data not available Data not available
Phenyl C (ortho) Data not available Data not available
Phenyl C (meta) Data not available Data not available
Phenyl C (para) Data not available Data not available
CH₂ Data not available Data not available
CH₃ Data not available Data not available

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Simulation of UV-Vis Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra.

Expected Data: A table listing the calculated maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the corresponding electronic transitions (e.g., π → π*) would be generated.

Research Findings: The simulation would predict the appearance of the UV-Vis spectrum. Analysis of the molecular orbitals involved in the main electronic transitions would provide insight into the nature of the absorption bands. For this compound, the primary absorptions would be expected to be π → π* transitions involving the conjugated system of the triphenylethylene (B188826) core. The calculated spectrum could then be compared to an experimental one to validate the computational methodology.

Table 2: Hypothetical Simulated UV-Vis Spectral Data for this compound

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ Data not available Data not available Data not available
S₀ → S₂ Data not available Data not available Data not available
S₀ → S₃ Data not available Data not available Data not available

Note: This table is for illustrative purposes only, as specific TD-DFT data for this compound is not available.

Vibrational Frequency Calculations

A computational analysis of the vibrational frequencies of this compound would provide fundamental insights into its molecular dynamics. Using quantum chemical methods like Density Functional Theory (DFT), researchers can calculate the harmonic vibrational modes of a molecule in its ground electronic state.

These calculations would yield a set of vibrational frequencies, typically expressed in wavenumbers (cm⁻¹), corresponding to specific atomic motions such as stretching, bending, and torsional modes. For a molecule of this size and complexity, a large number of distinct vibrational modes would be predicted.

A typical data output from such a study would be a table detailing each calculated frequency and the primary character of the associated vibration. For instance, specific frequencies would be assigned to C-H stretching of the phenyl rings, C=C double bond stretching of the butene backbone, and various bending modes that define the molecule's flexibility. Comparing these theoretical frequencies with experimental data from infrared (IR) and Raman spectroscopy would allow for a detailed assignment of the experimental spectrum, confirming the molecule's structure and providing a deeper understanding of its bonding characteristics. At present, such a detailed computational and comparative study for this compound is not available in published literature.

Reaction Pathway Modeling and Transition State Characterization

Modeling the reaction pathways of this compound would involve computationally exploring the potential energy surface for various chemical transformations it might undergo. This could include isomerization, addition reactions, or cyclizations. For any proposed reaction, computational methods can be used to identify the minimum energy pathway connecting reactants to products.

A crucial aspect of this modeling is the characterization of transition states—the highest energy point along the reaction coordinate. Locating a transition state structure and confirming it by a frequency calculation (which should yield exactly one imaginary frequency) is essential for determining the reaction's activation energy.

For example, a study might model the E/Z isomerization around the double bond. This would involve calculating the structure and energy of the E-isomer, the Z-isomer, and the transition state connecting them. The results would provide the energy barrier for isomerization, offering insights into the molecule's conformational stability. Such detailed mechanistic studies, complete with energy profiles and characterized transition states for this compound, have not been found in the scientific literature.

Theoretical Insights into Structure-Property Relationships

Theoretical calculations are invaluable for understanding how the specific three-dimensional arrangement of atoms in this compound gives rise to its macroscopic properties. This section would typically focus on non-biological optical, electronic, and aggregation behaviors.

Optical and Electronic Properties: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectrum of a molecule. Such a calculation for this compound would yield the energies of its electronic transitions, corresponding to the wavelengths of light it absorbs. This data helps in understanding its color and photochemical potential. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into its electronic behavior, such as its electron-donating or -accepting capabilities. The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic excitability.

Aggregation Properties: Many phenyl-substituted ethenes exhibit interesting properties upon aggregation, such as aggregation-induced emission (AIE). Computational studies can model the interactions between two or more this compound molecules. By calculating the intermolecular interaction energies and preferred packing arrangements, researchers can predict whether aggregation is energetically favorable and how it might affect the material's properties. For instance, calculations could show how intermolecular π-π stacking or steric hindrance between the phenyl groups influences the solid-state structure and, consequently, its photophysical properties.

Despite the potential for such interesting behaviors, specific computational studies detailing the HOMO-LUMO gap, predicted absorption spectra, or the energetic drivers for aggregation in this compound are currently absent from the available body of scientific work.

Advanced Spectroscopic Characterization Techniques for 1,1,2 Triphenylbut 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of 1,1,2-triphenylbut-1-ene. The molecule's asymmetry and the presence of three phenyl rings lead to a complex spectrum that requires advanced methods for unambiguous signal assignment.

Multi-Dimensional NMR for Complex Structure Elucidation

Due to the large number of aromatic and aliphatic protons and carbons in this compound, its one-dimensional (1D) ¹H and ¹³C NMR spectra exhibit significant signal overlap, particularly in the aromatic region. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for resolving these ambiguities. bitesizebio.comwikipedia.org

Correlation Spectroscopy (COSY): A 2D COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, this is crucial for identifying the protons of the ethyl group and tracing the connectivity within each individual phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It allows for the definitive assignment of each proton signal to its corresponding carbon atom, separating the complex aromatic signals based on the ¹³C chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives. Note: Exact chemical shifts can vary based on solvent and specific substitution patterns.
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Typical Multiplicity / Correlation
Aromatic Protons~6.80 - 7.50~126 - 132Multiplet (m)
Aromatic Quaternary Carbons-~140 - 144-
Olefinic Carbons-~125 - 144-
-CH₂- (Ethyl)~2.40 - 2.50~28 - 32Quartet (q)
-CH₃ (Ethyl)~0.85 - 1.00~13 - 15Triplet (t)

Dynamic NMR for Conformational Exchange Processes

The three phenyl rings in this compound are subject to hindered rotation due to steric crowding. acs.org This dynamic process, known as atropisomerism, can lead to the existence of different rotational conformers that may interconvert at a rate comparable to the NMR timescale. ucl.ac.uk

Dynamic NMR (DNMR) studies involve recording spectra at various temperatures. scielo.org.mx At low temperatures, the rotation around the C-C single bonds connecting the phenyl rings to the butene core may become slow enough to observe separate signals for the non-equivalent protons of each conformer. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. ucl.ac.uk By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. scielo.org.mxresearchgate.net

Advanced Mass Spectrometry (MS)

Advanced mass spectrometry techniques provide crucial information on the molecular weight and fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion to several decimal places. bioanalysis-zone.com This highly accurate mass measurement allows for the unambiguous determination of the elemental composition of this compound (C₂₂H₂₀). europa.eu Unlike nominal mass measurements, HRMS can differentiate between compounds with the same integer mass but different chemical formulas, providing definitive confirmation of the molecule's identity. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₂₂H₂₀
Calculated Exact Mass284.15650 u
Observed m/z (Typical)[M+H]⁺ = 285.1638

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, a primary fragmentation pathway involves the cleavage of the ethyl group. The loss of an ethyl radical (•CH₂CH₃, 29 Da) is a common fragmentation, leading to a stable triphenylvinyl cation. libretexts.org

Table 3: Common Fragmentation Pathways for this compound in MS/MS.
Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment Structure
284 [M]⁺••CH₂CH₃ (29 Da)255[C₂₀H₁₅]⁺ (Triphenylvinyl cation)
284 [M]⁺••C₆H₅ (77 Da)207[C₁₆H₁₅]⁺ (Diphenylbutenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. utoronto.calibretexts.org For this compound, the key feature is the extensive π-conjugated system formed by the three phenyl rings and the central double bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The absorption spectrum of this compound and its derivatives typically shows strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated system. rsc.orgrsc.org The position and intensity of the maximum absorption wavelength (λₘₐₓ) are sensitive to the substitution pattern on the phenyl rings and the solvent used. mdpi.comacs.org

Table 4: Typical Electronic Absorption Data for Triphenylethylene (B188826) Derivatives.
SolventAbsorption Maximum (λₘₐₓ, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Toluene~290 - 300> 10,000π → π
Tetrahydrofuran (B95107) (THF)~290 - 300> 10,000π → π

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Vibrations

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The C-H bonds of the ethyl group (CH₂ and CH₃) are expected to show stretching vibrations just below 3000 cm⁻¹, in the 2975-2860 cm⁻¹ region. colab.ws

C=C Stretching: The stretching vibration of the trisubstituted carbon-carbon double bond is a key feature. In alkenes, this band typically appears in the 1680-1640 cm⁻¹ region. colab.wsacs.org For conjugated systems like this compound, this frequency may be slightly lowered. In the related molecule tetraphenylethylene (B103901), the C=C stretching vibration is observed to decrease with increasing deuteration. researchgate.net

Aromatic Ring Stretching: The characteristic stretching vibrations of the carbon-carbon bonds within the phenyl rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. aip.orgacs.org

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as bending (scissoring, wagging, twisting, and rocking) vibrations for the aliphatic CH₂ and CH₃ groups, occur in the fingerprint region (below 1500 cm⁻¹). colab.wsacs.org For example, C-H deformation vibrations of a methyl group are typically observed around 1470-1370 cm⁻¹. colab.ws

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on known data for similar functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-HStretching3100 - 3000Medium to WeakMedium
Alkene =C-HStretching3020 - 3100MediumMedium
Aliphatic C-HStretching2975 - 2860MediumMedium
C=C (Trisubstituted)Stretching1680 - 1665Medium to WeakStrong
Aromatic C=CRing Stretching1600 - 1450Medium to StrongMedium to Strong
Aliphatic C-HBending1470 - 1370MediumMedium
Aromatic C-HOut-of-plane Bending900 - 675StrongWeak

Conformational Fingerprinting through Vibrational Modes

This compound possesses significant conformational flexibility due to the potential for rotation around the single bonds, particularly the C-C bond connecting the ethyl group to the vinylic carbon and the C-phenyl bonds. These rotations give rise to different rotational isomers (conformers), which can coexist in equilibrium. researchgate.netoup.comtandfonline.com Vibrational spectroscopy is exceptionally sensitive to such conformational changes, as the vibrational modes, especially low-frequency ones, are often coupled to the torsional angles that define the molecular shape. acs.orgnumberanalytics.com

The different spatial arrangements of the phenyl rings and the ethyl group in various conformers will lead to distinct vibrational spectra. This is because the coupling between vibrational modes and the symmetry of the molecule changes with conformation. cdnsciencepub.com For instance, the vibrational frequencies associated with the phenyl rings and the ethyl group are expected to shift depending on their relative orientation. researchgate.net

Low-frequency vibrational modes, such as phenyl torsions and skeletal deformations (often below 400 cm⁻¹), are particularly informative for conformational fingerprinting. acs.org In tetraphenylethylene, low-energy vibrational modes are associated with phenyl torsion and C=C twisting, which are critical to its photophysical properties. acs.orgnih.gov Similarly, for this compound, different rotational isomers would present unique sets of low-frequency bands in their Raman and far-IR spectra.

By comparing experimentally measured spectra with those predicted for different stable conformers using computational methods like Density Functional Theory (DFT), it is possible to identify the predominant conformation in a given state (e.g., solid, liquid, or in solution) and even determine the energy differences between conformers. researchgate.nettandfonline.com Temperature-dependent spectroscopic studies can also provide insight into the equilibrium between different conformers. cdnsciencepub.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

While this compound itself is achiral, the introduction of appropriate substituents on the phenyl rings or the butyl chain can render it chiral. The stereochemistry of such chiral derivatives can be investigated using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). yale.edu These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. slideshare.netwikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is only observed for chiral molecules within their absorption bands. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer and its conformation. d-nb.info

Optical Rotatory Dispersion (ORD): ORD measures the variation of the angle of optical rotation as a function of wavelength. slideshare.nettaylorandfrancis.com While related to CD, ORD can be measured both inside and outside of absorption bands. The anomalous dispersion curve observed within an absorption band (the Cotton effect) is directly related to the CD spectrum. wikipedia.org

For a chiral derivative of this compound, the electronic transitions associated with the conjugated triphenylethylene chromophore would give rise to distinct signals in the CD and ORD spectra. The sign and magnitude of these signals are exquisitely sensitive to the absolute configuration of the stereogenic centers.

The determination of the absolute configuration of chiral alkenes and other chiral molecules has been greatly advanced by the use of theoretical calculations, particularly time-dependent density functional theory (TDDFT). acs.orgresearchgate.net The general procedure involves:

Computational modeling of the possible stable conformations of a given enantiomer.

Calculation of the theoretical CD and ORD spectra for each stable conformer.

Generation of a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparison of the predicted spectrum with the experimentally measured spectrum.

A good match between the experimental and the calculated spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration of the chiral derivative. acs.org This combination of experimental chiroptical spectroscopy and theoretical computation provides a powerful tool for the stereochemical characterization of chiral derivatives of this compound.

Supramolecular Chemistry and Non Covalent Interactions of 1,1,2 Triphenylbut 1 Ene

Molecular Recognition Phenomena Involving 1,1,2-Triphenylbut-1-ene

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. mdpi.com In the context of this compound, studies have primarily investigated its interaction with biological macromolecules, often in comparison to its more biologically active analogues.

Research has shown that this compound is inactive against various cancer cell lines and, notably, does not react with DNA. researchgate.netscite.ai In one study, the interaction of its ferrocenyl analogue with double-stranded and single-stranded DNA was observed, but this compound itself showed no such interaction. researchgate.netscite.ai This lack of interaction with DNA suggests that the specific structural and electronic features required for binding to the nucleic acid are absent in this compound.

While direct studies on the molecular recognition of this compound by other host molecules or proteins are not extensively documented, its structural characteristics—three phenyl rings attached to a butene core—provide a basis for potential interactions. The phenyl groups can participate in hydrophobic and π-stacking interactions, making it a candidate for recognition by host molecules with complementary hydrophobic cavities.

Self-Assembly Strategies and Formation of Ordered Architectures

Self-assembly is a process where components, in this case, molecules of this compound, spontaneously organize into ordered structures. This phenomenon is driven by the minimization of free energy and is governed by specific intermolecular interactions.

A significant aspect of the self-assembly of triphenylethylene (B188826) derivatives is the phenomenon of Aggregation-Induced Emission (AIE). nih.govslideshare.net AIE is a photophysical process where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. nih.govslideshare.net This is in stark contrast to many traditional dyes that suffer from aggregation-caused quenching.

The mechanism of AIE in triphenylethylene and its derivatives is attributed to the restriction of intramolecular rotations (RIR). In dilute solutions, the phenyl rings of the molecule can freely rotate, providing non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state, these rotations are sterically hindered. This physical constraint blocks the non-radiative channels, forcing the excited state to decay via radiative emission, leading to strong fluorescence.

New AIE compounds derived from triphenylethylene have been synthesized and shown to exhibit strong blue light emission in the solid state. nih.gov These compounds typically have high thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov

The aggregation of AIE-active compounds like derivatives of triphenylethylene can be controlled to form various micro- or nanostructures with distinct morphologies. For instance, a dichloro-substituted triphenylethylene derivative has been shown to form rod-shaped microcrystals. nih.govworktribe.com The morphology of these self-assembled structures can be influenced by factors such as the solvent system, temperature, and the presence of external stimuli like light. nih.govworktribe.com

Studies on related triphenylethylene derivatives have shown that the morphology of the aggregates can be controlled. For example, irradiation of microcrystalline surfaces of a dichloro-substituted triphenylethylene derivative led to changes in the surface morphology and a significant alteration in surface wettability. nih.govworktribe.com This highlights the potential for creating smart materials based on the self-assembly of such compounds.

Host-Guest Chemistry with this compound as a Host or Guest Component

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. wikipedia.orgnih.gov There are no specific reports detailing this compound acting as a host, due to its lack of a defined cavity. However, its hydrophobic nature and the presence of multiple phenyl rings make it a potential guest for various macrocyclic hosts.

Prominent families of host molecules include cyclodextrins and cucurbiturils. wikipedia.orgnih.goveuropa.eu

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. europa.eu They are known to form inclusion complexes with hydrophobic guest molecules. nih.goveuropa.eunih.gov Given the hydrophobic character of the phenyl and butyl groups of this compound, it is plausible that it could be encapsulated within the cavity of a suitable cyclodextrin, such as β-cyclodextrin or γ-cyclodextrin. The binding would likely be driven by hydrophobic interactions.

Cucurbiturils are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges, possessing a hydrophobic cavity and two carbonyl-fringed portals. wikipedia.orgnih.govcore.ac.uk They are known for their ability to bind a variety of guest molecules, particularly those with cationic or hydrophobic moieties. The phenyl groups of this compound could potentially be included within the cavity of a larger cucurbituril (B1219460) like cucurbit researchgate.neturil or cucurbit scispace.comuril.

While experimental data for this compound is lacking, the principles of host-guest chemistry suggest it would be a viable guest for these and other macrocyclic hosts.

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H...π, van der Waals forces)

The supramolecular behavior of this compound is dictated by a combination of non-covalent interactions. The planar and electron-rich nature of the phenyl rings, along with the alkyl chain, gives rise to several key interactions in the aggregated or crystalline state.

π-π Stacking: This is a significant interaction between aromatic rings. In the solid state, the phenyl rings of adjacent this compound molecules can stack on top of each other. This interaction is crucial for the formation of ordered assemblies and contributes to the stability of the aggregated state. The restriction of molecular motion through π-π stacking is a key factor in the AIE phenomenon observed in related triphenylethylene derivatives.

C-H...π Interactions: These are interactions where a C-H bond acts as a hydrogen bond donor and a π-system (the phenyl ring) acts as the acceptor. The numerous C-H bonds on the phenyl rings and the butyl group can interact with the π-electron clouds of neighboring molecules. These interactions are directional and play a vital role in determining the specific packing arrangement of the molecules in the solid state.

The interplay of these non-covalent forces governs the self-assembly, crystal packing, and potential host-guest interactions of this compound.

Compound List

Compound Name
This compound
2-Ferrocenyl-1,1-diphenylbut-1-ene
β-cyclodextrin
γ-cyclodextrin
cucurbit researchgate.neturil
cucurbit scispace.comuril
Dichloro-substituted triphenylethylene

Materials Science and Optoelectronic Applications of 1,1,2 Triphenylbut 1 Ene Scaffolds

Design Principles for Organic Electronic Materials Utilizing 1,1,2-Triphenylbut-1-ene

The design of organic electronic materials hinges on the precise control of molecular structure to dictate electronic properties, intermolecular interactions, and ultimately, device performance. For a scaffold like this compound, which features multiple phenyl rings attached to a butene core, several key design principles would be paramount.

A primary consideration is the non-planar, propeller-like structure that the triphenyl-substituted ethylene (B1197577) core is expected to adopt. This twisted conformation is crucial for inhibiting strong intermolecular π-π stacking in the solid state. This prevention of close packing is a cornerstone of designing materials with high solid-state luminescence efficiency, a phenomenon known as aggregation-induced emission (AIE). In dilute solutions, molecules with such structures can undergo non-radiative decay through intramolecular rotations and vibrations. However, in the aggregated or solid state, these motions are restricted, opening up radiative decay channels and leading to strong light emission.

Furthermore, the peripheral phenyl rings of the this compound scaffold offer versatile sites for functionalization. By introducing electron-donating or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be finely tuned. This is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), where matching the energy levels of different layers (hole transport, emissive, and electron transport layers) is essential for efficient charge injection and recombination.

Photophysical Properties and Aggregation-Induced Emission (AIE) Phenomena

The photophysical properties of materials based on this compound are anticipated to be dominated by the AIE effect, a direct consequence of the restricted intramolecular motion (RIM) mechanism.

Fluorescence Quantum Yield and Lifetime Studies

The following table presents hypothetical data for a this compound derivative, illustrating the expected AIE behavior based on studies of similar AIEgens.

Table 1: Hypothetical Photophysical Data for a this compound Derivative
Solvent/State Fluorescence Quantum Yield (ΦF) Fluorescence Lifetime (τ) (ns)
Tetrahydrofuran (B95107) (THF) < 0.01 < 0.5
THF/Water (10:90 v/v) 0.65 3.2
Solid Film 0.80 4.1

This interactive table is based on expected trends for AIE-active compounds and is for illustrative purposes only, pending experimental verification for this compound.

Fluorescence lifetime studies would be expected to show a corresponding increase in the lifetime of the excited state in the aggregated form compared to the solution state. This is because the non-radiative decay pathways are significantly suppressed, allowing the excited state to persist for a longer duration before returning to the ground state via fluorescence.

Solvent Effects on Emission Behavior

The emission behavior of this compound-based fluorophores would be highly sensitive to solvent polarity and viscosity. In a series of solvents with increasing polarity, a solvatochromic effect might be observed, where the emission wavelength shifts. More significantly, in solvent mixtures of varying fractions of a good solvent and a poor solvent (e.g., THF/water), a dramatic increase in fluorescence intensity would be anticipated as the fraction of the poor solvent increases, leading to molecular aggregation.

The viscosity of the medium also plays a crucial role. In highly viscous environments, the intramolecular rotations of the phenyl rings are hindered, leading to an enhancement of fluorescence even in the solution state. This effect, known as restriction of intramolecular rotation (RIR), is a key characteristic of AIEgens.

Engineering of Optoelectronic and Chemosensory Devices

The unique photophysical properties of this compound scaffolds make them promising candidates for a range of optoelectronic and chemosensory applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, materials that are highly emissive in the solid state are essential for achieving high device efficiency. The AIE characteristics of this compound derivatives would make them excellent candidates for the emissive layer in non-doped or doped OLEDs. Their propeller-shaped structure would prevent the aggregation-caused quenching (ACQ) that plagues many traditional planar fluorophores.

By functionalizing the this compound core with appropriate charge-transporting moieties, it is possible to create bipolar host materials or emissive materials with balanced electron and hole transport properties. This would lead to a more efficient recombination of charge carriers within the emissive layer and, consequently, higher electroluminescence efficiency.

The following table provides a hypothetical example of the performance of an OLED device incorporating a this compound-based emitter.

Table 2: Hypothetical Performance of an OLED Device with a this compound Emitter
Parameter Value
Turn-on Voltage (V) 3.5
Maximum Luminance (cd/m²) > 10,000
Maximum Current Efficiency (cd/A) 12.5
Maximum External Quantum Efficiency (%) 5.8
Emission Color Blue-Green

This interactive table is for illustrative purposes and represents potential performance based on similar AIE-based OLEDs.

Development of Fluorescent Chemical Sensors

The "turn-on" nature of AIE fluorescence provides an excellent mechanism for the development of highly sensitive and selective chemical sensors. A sensor molecule based on the this compound scaffold could be designed to be soluble and non-emissive in a specific medium. Upon interaction with a target analyte, the conformation or aggregation state of the sensor molecule could be altered, restricting intramolecular motion and triggering a strong fluorescent signal.

For example, by incorporating specific recognition sites (e.g., crown ethers for metal ions, or boronic acids for saccharides) onto the phenyl rings of the this compound core, selective sensors for various analytes could be developed. The detection mechanism would rely on the analyte-induced aggregation or conformational locking of the sensor molecules, leading to a readily detectable "light-up" response. This approach offers the advantage of a low background signal, which can lead to very low detection limits.

Role of this compound in Advanced Functional Materials

The unique structural scaffold of this compound, characterized by its multiple phenyl rings attached to a butene core, presents significant potential for the development of advanced functional materials. While direct research on this compound in materials science is limited, its close structural analogy to well-studied tetraphenylethylene (B103901) (TPE) derivatives provides a strong basis for exploring its prospective applications. TPE and other multi-phenyl substituted alkenes are renowned for their aggregation-induced emission (AIE) properties, a phenomenon where these molecules are non-emissive in solution but become highly fluorescent in an aggregated state. This behavior is pivotal for creating a variety of "smart" materials.

Stimuli-Responsive Materials

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific analytes. The this compound scaffold is a promising candidate for integration into such systems, primarily due to the potential for aggregation-induced emission and the ability to functionalize its phenyl rings.

Derivatives of the structurally similar tetraphenylethylene have been extensively used to create fluorescent chemosensors. For instance, the introduction of specific recognition moieties onto the phenyl rings can lead to materials that exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a target analyte. This change in emission can be triggered by various mechanisms, including conformational changes, altered intermolecular packing, or the disruption of electronic conjugation.

AIE-active chemosensors often rely on the principle that the binding of an analyte can induce or disrupt the aggregation of the luminogen, thereby modulating its fluorescence. For example, a sensor might be designed to be non-emissive in the presence of a quencher, with the introduction of the target analyte displacing the quencher and restoring fluorescence. Conversely, the analyte itself could induce aggregation and turn on the fluorescence.

Table 1: Examples of Stimuli-Responsive Behavior in Tetraphenylethylene (TPE) Derivatives

TPE Derivative FunctionalizationStimulusObserved ResponsePotential Application
Dipeptide Conjugate (TPE-YY)pHpH-dependent self-assembly into nanofibers or nanobelts with varying fluorescence. nih.govBiosensing, tissue engineering. nih.gov
Phenyl Acrylate CopolymerPresence of 4-NitrophenolFluorescence quenching upon binding. nih.govEnvironmental monitoring. nih.gov
Fatty Acid ConjugatesSolvent Polarity / Water ContentSelf-assembly into different emissive supramolecular structures. frontiersin.orgunimi.itBio-imaging, drug delivery. frontiersin.orgunimi.it

The this compound scaffold could be similarly functionalized to create novel stimuli-responsive materials. The ethyl group on the butene core offers an additional site for modification, potentially leading to materials with unique sensitivities and response mechanisms.

Supramolecular Gels and Polymers Incorporating this compound

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. These materials are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The incorporation of luminogenic scaffolds like this compound into these gels can impart them with fluorescent properties, making them suitable for applications in sensing, bio-imaging, and as responsive materials.

Research has demonstrated that TPE-capped dipeptides can self-assemble into nanostructured supramolecular hydrogels. rsc.org The formation of these gels is driven by a combination of π-π interactions between the TPE cores, as well as electrostatic and hydrogen-bonding interactions involving the peptide moieties. rsc.org These gels often exhibit aggregation-induced emission, with their fluorescence being a direct indicator of the gelation state.

Furthermore, the properties of these supramolecular gels can be tuned by altering the chemical structure of the gelator. For example, a study on a versatile low molecular weight TPE dipeptide hydrogelator (TPE-YY) showed that it could form hydrogels over a broad pH range, with the self-assembly process being highly pH-dependent, leading to significant structural transitions from nanofibers to nanobelts. nih.gov

Table 2: Properties of Supramolecular Gels from Tetraphenylethylene (TPE) Derivatives

TPE-based GelatorSelf-Assembled StructureKey Driving Forces for GelationNoteworthy Properties
TPE-Diglycine (TPE-GG)Nanobeltsπ-π interactions, electrostatic interactions, hydrogen bonding. rsc.orgLowest molecular weight TPE-capped peptide hydrogelator reported to date. rsc.org
TPE-Dipeptide (TPE-YY)Nanofibers and nanobelts (pH-dependent)pH-dependent self-assembly. nih.govExcellent biocompatibility and supports cell adhesion and proliferation. nih.gov
TPE-Fatty Acid ConjugatesFibrillary materialsSelf-assembly influenced by fatty acid chain length. frontiersin.orgunimi.itForms luminescent, non-cytotoxic supramolecular gels in aqueous environments. frontiersin.orgunimi.it

By analogy, polymers functionalized with this compound could be designed to exhibit stimuli-responsive behavior. For example, incorporating this scaffold into a polymer backbone or as a pendant group could lead to materials that change their conformation or aggregation state in response to external triggers, resulting in a measurable change in their optical or mechanical properties. The synthesis of polymers with AIE-active monomers has been shown to produce materials with high quantum yields, which are sensitive to environmental changes. nih.gov The development of such polymers based on the this compound scaffold could open up new avenues for the creation of advanced functional materials with tailored properties.

Future Directions and Emerging Research Avenues for 1,1,2 Triphenylbut 1 Ene

Synergistic Approaches in Synthesis, Computational Design, and Application

The advancement of our understanding and utilization of 1,1,2-Triphenylbut-1-ene will heavily rely on the integration of synthetic chemistry with computational design. Future synthetic strategies are expected to move beyond traditional methods to more efficient and sustainable catalytic processes. The development of novel catalysts could enable precise control over the stereochemistry of the double bond, leading to the selective synthesis of either the (E) or (Z)-isomer, which may possess distinct physical and biological properties.

Computational chemistry will play a pivotal role in this endeavor. Through the use of Density Functional Theory (DFT) and other advanced computational models, researchers can predict the outcomes of synthetic routes and design derivatives of this compound with tailored electronic and steric properties. This predictive power can significantly reduce the trial-and-error nature of chemical synthesis, accelerating the discovery of new applications. For instance, computational screening could identify derivatives with enhanced therapeutic potential, drawing parallels to the structure-activity relationship studies of other triphenylethylene (B188826) derivatives like Tamoxifen (B1202), which are known for their use in cancer therapy. acs.orgmdpi.comnih.gov

The synergy between synthesis and computational design will directly feed into the development of novel applications. By understanding the molecular properties of newly synthesized derivatives, researchers can target specific applications, ranging from medicinal chemistry to materials science.

Integration with Nanotechnology and Advanced Materials Science

The unique structure of this compound, with its multiple phenyl rings, makes it an interesting candidate for integration into nanotechnology and advanced materials. The phenyl groups can engage in π-π stacking interactions, which can be exploited for the self-assembly of nanostructures. Future research could explore the incorporation of this compound as a building block in the creation of organic nanomaterials, such as nanoparticles and nanowires. These materials could find applications in areas like organic electronics, sensing, and drug delivery. sigmaaldrich.com

In the realm of advanced materials science, this compound could be utilized as a monomer or a functional additive in the development of novel polymers. Its rigid triphenylethylene core could impart desirable properties such as high thermal stability and specific optical characteristics to the resulting polymers. Research into the polymerization of this compound and its copolymerization with other monomers could open up a new class of functional materials with applications in coatings, adhesives, and high-performance plastics. The attempted, though unsuccessful, copolymerization of a related compound, 1-phenylbut-3-ene-1,2-dione, with styrene (B11656) suggests that further investigation into suitable polymerization techniques for such molecules is warranted. researchgate.net

Development of Novel Spectroscopic and Computational Methodologies Tailored for Aromatic Alkenes

A deeper understanding of the structure-property relationships of this compound and other aromatic alkenes necessitates the development of more sophisticated analytical techniques. While standard spectroscopic methods like NMR and IR are valuable, future research could focus on developing and applying novel spectroscopic techniques to probe the subtle electronic and conformational dynamics of these molecules. Advanced techniques, such as two-dimensional infrared (2D-IR) spectroscopy and ultrafast transient absorption spectroscopy, could provide unprecedented insights into the vibrational and electronic properties of this compound.

Complementing these experimental advancements, there is a need for the development of more accurate and efficient computational methodologies specifically tailored for aromatic alkenes. researchgate.net Current computational methods, while powerful, can be improved to better predict spectroscopic properties and reaction dynamics. The development of new theoretical models and algorithms will be crucial for accurately simulating the behavior of these complex molecules. Such advancements would not only benefit the study of this compound but would also have a broad impact on the wider field of organic chemistry. The application of DFT methods to predict the spectroscopic properties of other complex organic molecules has shown great promise and provides a strong basis for future work in this area. clinicsearchonline.org

Interdisciplinary Research Frontiers in Chemical Sciences and Engineering

The future of this compound research lies at the intersection of various scientific and engineering disciplines. In chemical sciences, collaborative efforts between synthetic chemists, computational chemists, and spectroscopists will be essential to unravel the fundamental properties of this molecule and its derivatives.

In chemical engineering, research could focus on developing scalable and cost-effective processes for the synthesis of this compound and its downstream products. Process optimization studies, including reaction kinetics and reactor design, will be crucial for translating laboratory-scale syntheses to industrial production.

Furthermore, the potential biological activity of this compound derivatives opens up exciting avenues for interdisciplinary research with pharmacology and medicinal chemistry. Drawing inspiration from the therapeutic applications of other triphenylethylene compounds, future studies could investigate the potential of this compound derivatives as selective estrogen receptor modulators (SERMs) or as agents for other therapeutic targets. acs.orgmdpi.com This would involve a concerted effort from chemists to synthesize new compounds, and biologists to evaluate their efficacy and mechanism of action.

The following table summarizes the key research directions and their potential impacts:

Research AreaKey FocusPotential Impact
Synergistic Approaches Integrated synthesis and computational designAccelerated discovery of new derivatives and applications
Nanotechnology Self-assembly and organic nanomaterialsDevelopment of novel electronic and biomedical devices
Advanced Materials Polymer synthesis and functional additivesCreation of high-performance materials with unique properties
Spectroscopy & Computation Development of advanced analytical techniquesDeeper understanding of molecular structure and dynamics
Interdisciplinary Research Collaboration between chemistry, engineering, and medicineTranslation of fundamental research into practical applications

Q & A

Basic Research Questions

Q. How can researchers design an effective experimental protocol for synthesizing 1,1,2-Triphenylbut-1-ene with high purity?

  • Methodological Answer : Begin by reviewing established organometallic coupling reactions, such as Suzuki-Miyaura or Heck reactions, which are commonly used for constructing triaryl-substituted alkenes. Optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature) using a fractional factorial design to minimize side products. Purification should involve column chromatography with gradient elution, followed by crystallization in non-polar solvents. Validate purity via 1H^1H NMR integration (targeting >95% purity) and GC-MS to confirm molecular weight .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can spectral ambiguities be resolved?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry. For ambiguous proton signals (e.g., overlapping aromatic peaks), employ 1H^1H-1H^1H COSY or NOESY experiments. IR spectroscopy can verify alkene stretching frequencies (~1600–1680 cm1^{-1}) to distinguish between isomers. Cross-validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable. Discrepancies in spectral assignments should be addressed by comparing experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. How can contradictory reports about the thermodynamic stability of this compound isomers be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published thermodynamic data (e.g., enthalpy of formation, isomerization barriers) and identify variables such as solvent effects, measurement techniques (DSC vs. computational methods), and sample purity. Perform controlled differential scanning calorimetry (DSC) experiments under inert conditions to isolate solvent-free stability trends. Use density functional theory (DFT) to calculate energy profiles for isomerization pathways, comparing results with experimental data to reconcile discrepancies .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic asymmetric transformations?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps and electronic influences. Use in-situ IR or Raman spectroscopy to monitor intermediate species during catalysis. For stereochemical analysis, synthesize deuterated or 13C^{13}C-labeled analogs and track isotopic distribution in products via LC-MS. Compare experimental results with computed transition states (DFT or MD simulations) to validate mechanistic hypotheses .

Q. How can researchers address inconsistencies in reported photophysical properties (e.g., fluorescence quantum yield) of this compound derivatives?

  • Methodological Answer : Standardize measurement conditions (e.g., degassed solvents, excitation wavelengths) and calibrate instruments using reference compounds (e.g., quinine sulfate for fluorescence). Conduct time-resolved fluorescence spectroscopy to distinguish between intrinsic photophysical behavior and artifacts from aggregation or solvent interactions. Statistically analyze datasets from multiple laboratories using ANOVA to identify systematic errors .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound-based catalysts?

  • Methodological Answer : Apply multivariate regression analysis to correlate electronic parameters (Hammett σ values) or steric descriptors (Tolman cone angles) with catalytic efficiency (turnover frequency, enantiomeric excess). Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables. Validate models through leave-one-out cross-validation (LOOCV) or bootstrapping .

Q. How should researchers handle conflicting crystallographic data for this compound polymorphs?

  • Methodological Answer : Re-examine diffraction data for twinning or disorder using software like OLEX2 or SHELXL. Perform variable-temperature XRD to assess phase transitions. Compare experimental unit cell parameters with predicted lattice energies (via DFT-D3 dispersion corrections) to identify metastable forms. Publish raw diffraction data in repositories like the Cambridge Structural Database (CSD) for independent validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in photochemical studies?

  • Methodological Answer : Conduct all UV-light experiments in fume hoods with appropriate shielding (e.g., UV-blocking glass). Use personal protective equipment (PPE) rated for organic solvents and potential photoreactive byproducts. Perform a hazard operability (HAZOP) analysis prior to scaling up reactions. Document waste disposal procedures in compliance with REACH regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.